11-Trimethylaminoundecanoyl-L-carnitine

Mitochondrial transport Carnitine/acylcarnitine translocase Competitive inhibition kinetics

11-Trimethylaminoundecanoyl-L-carnitine (CAS 61102-30-5) is a synthetic, zwitterionic acylcarnitine analogue in which an 11-carbon undecanoyl chain bearing a terminal trimethylammonium group is esterified to the β-hydroxyl of L-carnitine, yielding a molecule with two permanent positive charges. First described in the primary literature in 1976, it belongs to the class of carnitine acyltransferase and mitochondrial carnitine/acylcarnitine translocase (CACT) inhibitors.

Molecular Formula C21H43N2O4+
Molecular Weight 387.6 g/mol
CAS No. 61102-30-5
Cat. No. B1213637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Trimethylaminoundecanoyl-L-carnitine
CAS61102-30-5
Synonyms11-trimethylaminoundecanoyl-L-carnitine
Molecular FormulaC21H43N2O4+
Molecular Weight387.6 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C21H43N2O4/c1-22(2,3)16-14-12-10-8-7-9-11-13-15-21(26)27-19(17-20(24)25)18-23(4,5)6/h19H,7-18H2,1-6H3/q+1/t19-/m1/s1
InChIKeyBROJABVNXZXIBQ-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Trimethylaminoundecanoyl-L-carnitine (CAS 61102-30-5): Identity, Class, and Core Characteristics for Scientific Procurement


11-Trimethylaminoundecanoyl-L-carnitine (CAS 61102-30-5) is a synthetic, zwitterionic acylcarnitine analogue in which an 11-carbon undecanoyl chain bearing a terminal trimethylammonium group is esterified to the β-hydroxyl of L-carnitine, yielding a molecule with two permanent positive charges [1]. First described in the primary literature in 1976, it belongs to the class of carnitine acyltransferase and mitochondrial carnitine/acylcarnitine translocase (CACT) inhibitors [2]. Its molecular formula is C₂₁H₄₃N₂O₄⁺, with a molecular weight of 387.6 g/mol, and it is catalogued under MeSH as a carnitine analogue with the unique ID C013723 [1]. Unlike endogenous acylcarnitines that serve as transport substrates, this compound functions primarily as a competitive inhibitor of the carnitine exchange system of the mitochondrial inner membrane, a property that underpins its utility as a biochemical probe [2][3].

Why 11-Trimethylaminoundecanoyl-L-carnitine Cannot Be Replaced by Generic Acylcarnitines or Shorter-Chain Analogues


Generic acylcarnitines such as acetyl-L-carnitine, propionyl-L-carnitine, or even the natural long-chain substrate palmitoyl-L-carnitine differ fundamentally from 11-trimethylaminoundecanoyl-L-carnitine in both binding mechanism and functional outcome: where endogenous acylcarnitines are transported substrates of the carnitine/acylcarnitine translocase, this compound acts as a competitive inhibitor [1]. The critical structural determinant is the terminal trimethylammonium group on the C11 acyl chain, which introduces a second permanent positive charge absent in unmodified acylcarnitines [2]. Direct comparative enzymology demonstrates that even the closest structural analogue, 6-trimethylaminohexanoyl-L-carnitine (C6 chain), exhibits a Ki value approximately 23-fold weaker (1.3 mM vs. 56 μM), establishing that both the chain length and the distal charge are essential for high-affinity interaction with the carnitine exchange system [1]. Substituting any generic acylcarnitine for this compound would therefore yield a fundamentally different pharmacological profile—transport facilitation rather than inhibition—and forfeit the quantitative binding potency that makes it a validated 'stop inhibitor' for kinetic studies [1][3].

11-Trimethylaminoundecanoyl-L-carnitine: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


23-Fold Higher Affinity for the Carnitine Exchange System vs. the Closest C6-Chain Structural Analogue

In a direct head-to-head comparison within the same study, 11-trimethylaminoundecanoyl-L-carnitine inhibited the ox heart mitochondrial carnitine exchange system with a Ki of 56 μM, whereas the shorter-chain analogue 6-trimethylaminohexanoyl-L-carnitine exhibited a Ki of 1.3 mM, representing a 23.2-fold weaker affinity [1]. Both compounds acted as competitive inhibitors, but the C6 analogue was also noted to be a poor substrate (V ≈ 0.7% of that for carnitine), while the C11 compound functioned solely as an inhibitor [1]. This directly demonstrates that the C11-undecanoyl chain length, rather than the mere presence of a terminal trimethylammonium group, is the critical determinant of high-affinity binding.

Mitochondrial transport Carnitine/acylcarnitine translocase Competitive inhibition kinetics Structure-activity relationship

Validated Competitive Inhibitor of Carnitine/Acylcarnitine Translocase (CACT) on Both Membrane Faces

Using a novel heparin-aggregation technique with inverted submitochondrial particles, Ramsay and Tubbs (1986) demonstrated that 11-trimethylaminoundecanoyl-DL-carnitine acts as a competitive inhibitor of the carnitine/acylcarnitine translocase (CACT) when the compound is presented to the matrix face of the inner mitochondrial membrane [1]. In this system, the Km for L-carnitine was 8 mM and that for palmitoyl-L-carnitine (the natural substrate) was two orders of magnitude lower, while the target compound functioned purely as a competitive inhibitor—not a substrate [1]. This established that the inhibitor recognizes the translocase from both the cytosolic and matrix aspects, a property not shared by substrate-class acylcarnitines such as palmitoyl-L-carnitine, which are transported rather than inhibitory.

Submitochondrial particles Translocase topology Carnitine transport Inhibitor validation

Documented 'Stop Inhibitor' Utility for Kinetic Resolution of Mitochondrial Carnitine Exchange

Ramsay and Tubbs (1976) specifically validated 11-trimethylaminoundecanoyl-L-carnitine as a 'stop inhibitor' for kinetic studies of the mitochondrial carnitine exchange system, exploiting its rapid, reversible competitive inhibition to quench transport at defined time points [1]. The compound was used to resolve the temperature dependence of the carnitineₒᵤₜ ⇌ carnitineᵢₙ exchange, revealing a Q₁₀ of 8.5 and an activation energy of 176 kJ/mol (constant from 0–18 °C), with a Km for L-carnitine of 5.3 mM across this temperature range [1]. The slow mitochondrial carnitine efflux ('leak') in the absence of external substrate was also inhibited by this compound, confirming that the leak is mediated by the same translocase system [1]. In contrast, the C6 analogue was unsuitable as a stop inhibitor because it also exhibited residual substrate activity (V ≈ 0.7% of carnitine), introducing confounding transport during quench steps [1].

Stop-inhibitor Kinetic analysis Carnitine exchange Temperature-dependence Methodological tool

CPT Inhibition Potency Relative to Malonyl-CoA and Other Reference CPT Modulators

The BRENDA enzyme database records a Ki value of 0.2 mM (200 μM) for 11-trimethylamino-undecanoyl-DL-carnitine against carnitine palmitoyltransferase (CPT; EC 2.3.1.21), derived from the purified bovine liver mitochondrial CPT preparation of Ramsay et al. (1987) [1]. For reference, in the same BRENDA dataset, the physiological CPT regulator malonyl-CoA has a Ki of 0.17 mM, and the potent covalent inhibitor 2-bromopalmitoyl-CoA has a Ki of 0.00066 mM [1]. This places the target compound in an intermediate affinity range: approximately equipotent to malonyl-CoA but, unlike malonyl-CoA, it is not subject to physiological regulation and can be applied acutely in vitro without interference from endogenous metabolic control pathways. In a broader cross-study context, L-aminocarnitine—a widely used CPT inhibitor—exhibits a Ki of 3.5 μM against CPT in human skeletal muscle [2], while the synthetic reaction-intermediate analogue hemipalmitoylcarnitinium (HPC) achieves a Ki(app) of 5.1 μM against purified hepatic CPT [3].

Carnitine palmitoyltransferase Enzyme inhibition Ki comparison BRENDA Malonyl-CoA

Structural Differentiation: Dual Permanent Positive Charge Architecture Not Found in Endogenous Acylcarnitines

11-Trimethylaminoundecanoyl-L-carnitine is structurally distinguished from all endogenous acylcarnitines by the presence of two permanent quaternary ammonium groups: the canonical trimethylammonium of the L-carnitine head group, and a second trimethylammonium at the ω-position of the C11 undecanoyl chain [1][2]. Endogenous acylcarnitines such as palmitoyl-L-carnitine carry only the single carnitine-head positive charge; the second charge in the target compound creates a dicationic architecture at physiological pH that cannot be mimicked by any natural acylcarnitine. The seminal work by Murthy, Ramsay, and Pande (1990) established that CPT enzyme interaction with carnitine analogues—as either substrates or inhibitors—is strongly influenced by the acyl chain length of the co-substrate [2], providing a mechanistic framework for why the C11 chain with a distal charge yields a unique binding mode: the second positive charge likely engages an anionic recognition site within the translocase or CPT active-site cleft that is not accessed by shorter or uncharged acyl chains.

Zwitterionic inhibitor Dual quaternary ammonium Electrostatic binding Active-site probe Carnitine analogue design

Inhibition of Mitochondrial Carnitine Efflux (Leak Pathway) Confirms Translocase-Mediated Mechanism

Ramsay and Tubbs (1976) demonstrated that 11-trimethylaminoundecanoyl-L-carnitine inhibits not only the rapid carnitineₒᵤₜ ⇌ carnitineᵢₙ exchange but also the slow unidirectional efflux ('leak') of L-[¹⁴C]carnitine from preloaded mitochondria in the absence of external substrate [1]. The temperature dependence of the leak pathway (similar to the exchange with a high Q₁₀ of 8.5 and Ea of 176 kJ/mol) and its susceptibility to inhibition by this compound provided key evidence that the leak is mediated by the same carnitine/acylcarnitine translocase system that catalyzes the rapid exchange [1]. This dual inhibition—of both exchange and leak—has not been demonstrated for substrate-class acylcarnitines such as palmitoyl-L-carnitine, which would instead be transported and confound efflux measurements.

Carnitine leak Mitochondrial efflux Translocase mechanism Unidirectional flux Proof of shared pathway

Evidence-Backed Application Scenarios for 11-Trimethylaminoundecanoyl-L-carnitine in Research and Industrial Settings


Kinetic Resolution of Mitochondrial Carnitine/Acylcarnitine Translocase (CACT) Activity Using Stop-Inhibitor Methodology

Researchers studying the kinetics, temperature dependence, or substrate specificity of the mitochondrial carnitine/acylcarnitine translocase (SLC25A20) can employ 11-trimethylaminoundecanoyl-L-carnitine as a validated 'stop inhibitor' to achieve precise temporal resolution of transport measurements. The compound's rapid, reversible competitive inhibition (Ki = 56 μM) [1] enables quenching of carnitine exchange at defined time points without the confounding substrate activity observed with shorter-chain analogues such as 6-trimethylaminohexanoyl-L-carnitine (which retains V ≈ 0.7% residual transport) [1]. The original Ramsay and Tubbs protocol demonstrated successful application for measuring a Q₁₀ of 8.5 and activation energy of 176 kJ/mol across a 0–18 °C range [1].

Topological Probing of CACT Active Sites Using Inverted Submitochondrial Particles

For laboratories investigating the sidedness and molecular architecture of the carnitine/acylcarnitine translocase, 11-trimethylaminoundecanoyl-DL-carnitine provides a competitive inhibitor probe that is active on both the cytosolic and matrix faces of the inner mitochondrial membrane, as demonstrated using the heparin-aggregation submitochondrial particle technique [2]. In this system, the compound inhibited translocase activity when presented to the matrix aspect with characteristics comparable to those observed in intact mitochondria (Km for L-carnitine = 8 mM; palmitoyl-L-carnitine affinity two orders of magnitude higher) [2], confirming symmetrical inhibitor recognition across the membrane.

Discrimination of Carnitine Palmitoyltransferase (CPT) Isoforms via Chain-Length-Dependent Inhibitor Profiling

The CPT enzyme family (CPT1A, CPT1B, CPT1C, CPT2, and peroxisomal CPT) exhibits differential sensitivity to carnitine analogues that is dependent on acyl-CoA chain length [3]. 11-Trimethylaminoundecanoyl-L-carnitine, with its C11 chain and terminal quaternary ammonium, can be used in combination with octanoyl-CoA (C8) vs. palmitoyl-CoA (C16) co-substrate systems to discriminate between the malonyl-CoA-sensitive and malonyl-CoA-insensitive CPT isoenzymes, as established by Murthy, Ramsay, and Pande (1990) [3]. This approach has direct application in the biochemical diagnosis of CPT deficiency disorders.

Electrostatic Active-Site Mapping of Carnitine Acyltransferases Using a Dicationic Probe

The dual permanent positive charge architecture of 11-trimethylaminoundecanoyl-L-carnitine (quaternary ammonium on both the carnitine head group and the ω-terminus of the C11 chain) makes it a unique electrostatic probe for mapping anionic residues within the active-site clefts of carnitine acyltransferases and the carnitine translocase [4][3]. Unlike monocationic endogenous acylcarnitines, the second distal charge may engage secondary anionic recognition sites, providing structural information that cannot be obtained with palmitoyl-L-carnitine, acetyl-L-carnitine, or any other natural acylcarnitine [4].

Quote Request

Request a Quote for 11-Trimethylaminoundecanoyl-L-carnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.